molecular formula C11H19Cl2N3 B1383276 1-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride CAS No. 1788641-20-2

1-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride

Cat. No.: B1383276
CAS No.: 1788641-20-2
M. Wt: 264.19 g/mol
InChI Key: MUTCRAHYQNMGGZ-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .


Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of the pyrrolidine ring and the tetrahydro-1H-1,3-benzodiazole group. The stereochemistry of the molecule could be influenced by the spatial orientation of substituents on the pyrrolidine ring .

Scientific Research Applications

Cognitive Disorders and PDE9A Inhibition

One significant application of related compounds to 1-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride is in the treatment of cognitive disorders. Compounds like PF-04447943, a novel PDE9A inhibitor, have shown promise in elevating central cGMP levels in the brain and cerebrospinal fluid, demonstrating procognitive activity in various rodent models and synaptic stabilization in an amyloid precursor protein transgenic mouse model. These findings suggest potential therapeutic applications for diseases associated with cognitive impairment and cGMP signaling disorders (Verhoest et al., 2012).

Asymmetric Synthesis and Heterocyclic Compounds

The chemical structure of this compound lends itself to various synthetic applications. For instance, similar structures have been used to synthesize chiral pyrrolidine synthons, which react with various organosilicon, organophosphorus, organozinc, and Grignard reagents to create 2-substituted and 2,5-disubstituted pyrrolidines (Katritzky et al., 1999).

Integrin Inhibition for Pulmonary Fibrosis

Compounds structurally related to this compound have been investigated for their role in inhibiting αvβ6 integrin, a promising therapeutic target for idiopathic pulmonary fibrosis. These compounds have shown high affinity and selectivity for αvβ6 integrin and demonstrated efficacy in reducing pulmonary fibrosis in clinical studies (Procopiou et al., 2018).

Histamine-3 Receptor Antagonism

Similar compounds to this compound have been synthesized and evaluated as potent H3 receptor antagonists. These compounds are important for their potential role in treating neurological and psychiatric disorders (Zhou et al., 2012).

Antibacterial and Antifungal Activities

Research has also been conducted on heterocyclic compounds similar to this compound for their potential antibacterial and antifungal activities. These studies suggest that these compounds could serve as a basis for developing new antimicrobial agents (Patel & Patel, 2015).

Biochemical Analysis

Biochemical Properties

1-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring is known for its ability to explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring . These interactions can influence the compound’s biological activity and its potential as a drug candidate.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific proteins and enzymes can lead to changes in cellular behavior, potentially making it useful in therapeutic applications .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyrrolidine ring allows it to interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of substituents . These interactions can result in significant biochemical effects, making the compound a valuable tool in drug discovery.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, making it suitable for long-term experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage threshold is crucial for determining the compound’s therapeutic potential and safety .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic flux and metabolite levels. The compound’s structure allows it to mimic transition states in carbohydrate processing enzymes, making it a valuable tool for studying metabolic diseases .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors can influence the compound’s activity and function within the cell, making it a valuable tool for studying cellular processes .

Properties

IUPAC Name

1-pyrrolidin-3-yl-4,5,6,7-tetrahydrobenzimidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.2ClH/c1-2-4-11-10(3-1)13-8-14(11)9-5-6-12-7-9;;/h8-9,12H,1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTCRAHYQNMGGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=CN2C3CCNC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788641-20-2
Record name 1-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride
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